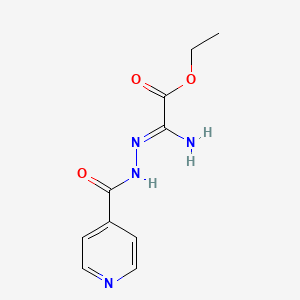
Ethyl imino(2-isonicotinoylhydrazino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl imino(2-isonicotinoylhydrazino)acetate is a complex organic compound with the molecular formula C10H12N4O3. It contains several functional groups, including an ester, an amidine derivative, and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imino(2-isonicotinoylhydrazino)acetate typically involves the condensation of ethyl acetoacetate with isonicotinic acid hydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl imino(2-isonicotinoylhydrazino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amidine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Ethyl imino(2-isonicotinoylhydrazino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mécanisme D'action
The mechanism of action of ethyl imino(2-isonicotinoylhydrazino)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Isonicotinic acid hydrazide: A well-known antitubercular agent with a similar hydrazine functional group.
Ethyl acetoacetate: A precursor in the synthesis of ethyl imino(2-isonicotinoylhydrazino)acetate.
Hydroquinoline derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15) |
Clé InChI |
QAOOUHZLAOUNES-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC(=O)C1=CC=NC=C1)/N |
SMILES canonique |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
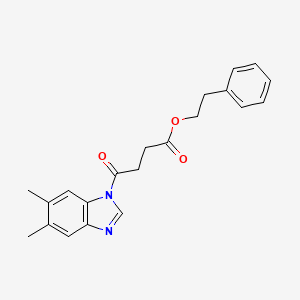
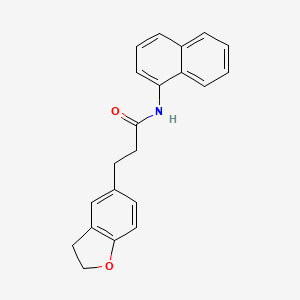
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15283940.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
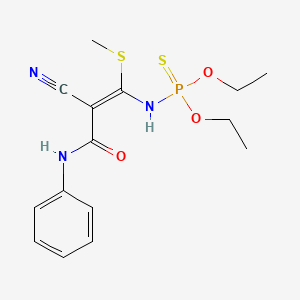
![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)

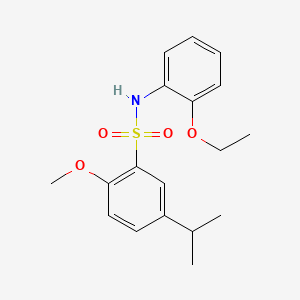
![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)
